4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid, commonly known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is known to play a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer.
Mecanismo De Acción
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Its activation leads to the influx of calcium ions and the release of pro-inflammatory cytokines. 4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid inhibits the P2X7 receptor by binding to its allosteric site, which prevents its activation. This leads to a reduction in calcium influx and cytokine release, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The inhibition of the P2X7 receptor by this compound has been shown to have various biochemical and physiological effects. It reduces inflammation by inhibiting the release of pro-inflammatory cytokines, such as IL-1β and IL-18. It also reduces pain by inhibiting the release of substance P, a neuropeptide involved in pain transmission. In addition, it has been shown to have anticancer properties by inhibiting the growth and metastasis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. It is also relatively stable and easy to synthesize, which makes it readily available for research purposes. However, it has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for the research on 4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid. One direction is to investigate its potential therapeutic applications in various diseases, such as inflammatory bowel disease, multiple sclerosis, and cancer. Another direction is to develop more potent and selective P2X7 receptor antagonists that can be used in clinical settings. Furthermore, the role of the P2X7 receptor in various physiological and pathological processes is still not fully understood, and more research is needed to elucidate its functions.
Métodos De Síntesis
The synthesis of 4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid involves several steps. The first step is the synthesis of 2-chloro-5-cyanopyridine, which is then reacted with N-benzyl-N-methylamine to form 2-(benzylmethylamino)-5-chloropyridine. This intermediate is then reacted with 4-(carboxymethyl)benzonitrile in the presence of a base to form this compound. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticancer properties. The P2X7 receptor is known to be involved in the regulation of the immune system, and its inhibition by this compound has been shown to reduce inflammation in various animal models. It has also been shown to reduce pain in animal models of neuropathic pain. In addition, this compound has been shown to have anticancer properties by inhibiting the growth and metastasis of cancer cells.
Propiedades
IUPAC Name |
4-[[(5-cyanopyridin-2-yl)-methylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-18(14-7-4-12(8-16)9-17-14)10-11-2-5-13(6-3-11)15(19)20/h2-7,9H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYHSMYXHKOWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.